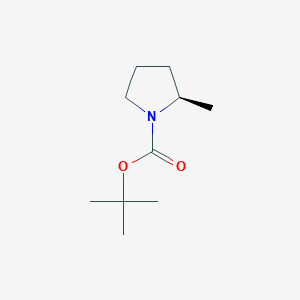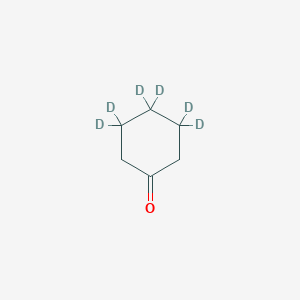
3-Oxoindan-4-carbonsäure
Übersicht
Beschreibung
3-Oxoindan-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C10H8O3 and a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of 3-Oxoindan-4-carboxylic acid consists of a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Physical And Chemical Properties Analysis
Carboxylic acids, including 3-Oxoindan-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways. More research is needed to elucidate the specific pathways and their downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 3-Oxoindan-4-carboxylic acid may have good bioavailability.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein function or expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Oxoindan-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and how it interacts with its targets . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Oxoindan-4-carboxylic acid in laboratory experiments include its low cost and its easy availability. Furthermore, 3-Oxoindan-4-carboxylic acid is relatively stable and is not prone to degradation. However, 3-Oxoindan-4-carboxylic acid is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research into 3-Oxoindan-4-carboxylic acid should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should investigate the potential applications of 3-Oxoindan-4-carboxylic acid in the fields of biochemistry, pharmacology, and medicine. Furthermore, research should focus on developing new methods for synthesizing 3-Oxoindan-4-carboxylic acid, as well as developing new methods for increasing its solubility in aqueous solutions. Finally, research should focus on investigating the potential toxicity of 3-Oxoindan-4-carboxylic acid and its effects on human health.
Synthesemethoden
3-Oxoindan-4-carboxylic acid can be synthesized from the reaction of 3-hydroxyindan-4-one and acetic anhydride in the presence of pyridine. The reaction is conducted in a sealed container at room temperature for 24 hours and yields 3-Oxoindan-4-carboxylic acid as the main product.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, wie 3-Oxoindan-4-carbonsäure, spielen eine Schlüsselrolle in der organischen Synthese . Sie sind vielseitige organische Verbindungen, die stark polar sind und in organischen Reaktionen, wie Substitution, Eliminierung, Oxidation, Kupplung, usw., aktiv sind .
Nanotechnologie
Im Bereich der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Zum Beispiel wurden organische Carbonsäuren verwendet, um die Oberflächenmodifikation von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung zu unterstützen, mit Anwendungen in der Produktion von Polymernanomaterialien .
Polymere
Carbonsäuren haben Anwendungen im Bereich der Polymere, wie Monomere, Additive, Katalysatoren, usw . Sie können verwendet werden, um kleine Moleküle, Makromoleküle, synthetische oder natürliche Polymere zu erhalten .
Entzündungshemmende und Schmerzstillende Eigenschaften
Verbindungen, die Indan- oder 2,3-Dihydro-1H-inden-1-on-Ringsysteme enthalten, wie this compound, wurden im Kontext der Synthese von Verbindungen mit entzündungshemmenden und schmerzstillenden Eigenschaften untersucht . Zum Beispiel zeigte eine Reihe von Indan-1-Carbonsäurederivaten, insbesondere die Verbindung TAI-284 (Handelsname, Clidanac), eine starke entzündungshemmende, schmerzlindernde und fiebersenkende Aktivität .
Pharmazeutische Anwendungen
Die pharmazeutische Industrie hat Interesse an this compound gezeigt, aufgrund ihrer potenziellen therapeutischen Wirkungen. Zum Beispiel wurde beobachtet, dass 6-Fluor-3-oxoindan-1-carbonsäure und 6-Fluorindan-1-carbonsäure die durch Essigsäure induzierte Krümme von Schweizer Albinomäusen dosisabhängig signifikant reduzierten .
Synthese von Halogen-substituierten 5-(Indan-1’-yl)-tetrazolen
Halogen-substituierte 5-(Indan-1’-yl)-tetrazole, die aus substituierten Indan-1-Carbonsäuren hergestellt wurden, wurden als schmerzlindernd nachgewiesen
Safety and Hazards
The safety data sheet for 3-Oxoindan-4-carboxylic acid suggests that it may cause skin corrosion/irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers Several papers were found that discuss carboxylic acids and similar compounds . These papers cover topics such as the transformations of carboxylic acid groups , the synthesis of substituted indan-1-carboxylic acid , and the electrochemical synthesis of oxazoles .
Eigenschaften
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDJUCKRPYDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506531 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71005-12-4 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
